molecular formula C16H14Cl2N2O3 B7720767 N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide CAS No. 394681-75-5

N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B7720767
CAS No.: 394681-75-5
M. Wt: 353.2 g/mol
InChI Key: YIJZDEFFFGKWAA-DJKKODMXSA-N
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Description

N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a synthetic Schiff base compound of interest in medicinal chemistry and antimicrobial research. This benzohydrazide derivative is characterized by its E configuration about the central C=N bond and features a 3,4-dimethoxyphenyl moiety and a 2,4-dichlorobenzylidene group . Its molecular formula is C16H14Cl2N2O3, with an average mass of 353.199 Da . Recent ligand-based design strategies have identified this compound and its derivatives as potential inhibitors of the multidrug and toxic compound extrusion (MATE) efflux pump, a target for overcoming bacterial multidrug resistance . In vitro biological screenings have demonstrated that related benzylidene-3,4-dimethoxybenzohydrazide derivatives possess promising antibacterial activity against pathogens such as S. aureus , E. coli , and P. aeruginosa , as well as antifungal activity against C. albicans . Furthermore, structural analogues featuring electron-withdrawing groups like chlorine have shown effective antimicrobial activity in studies, underscoring the research value of this chemical scaffold . The compound's crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which can form chains in the solid state . This product is provided for early discovery research. For Research Use Only . Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-6-4-10(7-15(14)23-2)16(21)20-19-9-11-3-5-12(17)8-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJZDEFFFGKWAA-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394681-75-5
Record name N'-(2,4-DICHLOROBENZYLIDENE)-3,4-DIMETHOXYBENZOHYDRAZIDE
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Preparation Methods

Materials and Reagents

  • 3,4-Dimethoxybenzoic acid : Commercial source (e.g., Sigma-Aldrich).

  • 2,4-Dichlorobenzaldehyde : ≥98% purity, stored under inert atmosphere.

  • Hydrazine hydrate : 80% aqueous solution.

  • Solvents : Anhydrous methanol, ethanol, and glacial acetic acid.

Synthesis of Methyl 3,4-Dimethoxybenzoate (2)

  • Reactants : 3,4-Dimethoxybenzoic acid (10.0 g, 51.3 mmol), methanol (100 mL), concentrated H₂SO₄ (2 mL).

  • Procedure :

    • Dissolve 1 in methanol in a round-bottom flask.

    • Add H₂SO₄ dropwise with stirring.

    • Reflux at 65°C for 5 hours.

    • Cool to room temperature, pour into ice water, and extract with ethyl acetate.

    • Dry over Na₂SO₄ and evaporate under reduced pressure.

  • Yield : 9.4 g (89%) as a white crystalline solid.

Synthesis of 3,4-Dimethoxybenzohydrazide (3)

  • Reactants : Methyl ester 2 (9.4 g, 45.7 mmol), hydrazine hydrate (15 mL, 80%), ethanol (100 mL).

  • Procedure :

    • Reflux 2 with hydrazine hydrate in ethanol for 10 hours.

    • Cool and filter the precipitated solid.

    • Wash with cold ethanol and dry under vacuum.

  • Yield : 8.1 g (87%) as a pale-yellow powder.

Synthesis of N'-(2,4-Dichlorobenzylidene)-3,4-Dimethoxybenzohydrazide (4f)

  • Reactants : Hydrazide 3 (5.0 g, 23.8 mmol), 2,4-dichlorobenzaldehyde (4.5 g, 25.6 mmol), glacial acetic acid (1 mL), ethanol (50 mL).

  • Procedure :

    • Dissolve 3 and aldehyde in ethanol.

    • Add acetic acid and reflux at 70°C for 7 hours.

    • Cool, filter the precipitate, and recrystallize from ethanol.

  • Yield : 7.2 g (82%) as a light-yellow crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Ethanol is preferred over THF or DMF due to better solubility of intermediates and ease of product isolation.

  • Temperature : Reflux conditions (70°C) optimize imine formation while minimizing side reactions like aldehyde oxidation.

Catalytic Acid Screening

  • Acetic acid (1–2 mol%) provides optimal protonation of the aldehyde carbonyl, enhancing electrophilicity without causing hydrolysis.

  • Alternatives like HCl or H₂SO₄ result in lower yields due to decomposition of the hydrazide.

Stoichiometry and Reaction Time

  • A 1:1.1 molar ratio of hydrazide to aldehyde ensures complete conversion of the hydrazide.

  • Extending reaction time beyond 8 hours offers no yield improvement, indicating reaction completion within 7 hours.

Analytical Characterization

Spectroscopic Data

Technique Key Observations
IR (KBr, cm⁻¹) 1660 (C=O stretch), 1595 (C=N stretch), 1240 (C-O methoxy).
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 8.51 (s, 1H, CH=N), 7.2–7.8 (aromatic H).
¹³C NMR δ 162.8 (C=O), 149.2 (C=N), 56.1–56.3 (OCH₃), 115–140 (aromatic C).
MS (ESI) m/z 369 [M+H]⁺, isotopic pattern consistent with two chlorine atoms.

Purity and Yield Comparison

Step Yield Purity (HPLC)
Esterification89%98%
Hydrazinolysis87%97%
Condensation82%95%

Comparative Analysis with Analogous Hydrazones

The condensation method for 4f aligns with protocols for related derivatives (e.g., 4a–j in), but the electron-withdrawing chlorine substituents necessitate slight adjustments:

  • Reactivity : 2,4-Dichlorobenzaldehyde’s reduced nucleophilicity requires prolonged reflux compared to electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

  • Crystallization : Ethanol recrystallization effectively removes unreacted aldehyde, confirmed by the absence of aldehyde protons in ¹H NMR.

Challenges and Troubleshooting

Common Issues

  • Incomplete Condensation : Add 5% excess aldehyde or extend reaction time by 1–2 hours.

  • Low Crystallinity : Use ethanol:water (3:1) for recrystallization to enhance crystal formation.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide undergoes various chemical reactions typical of hydrazone compounds:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dichloro substitution (target compound) provides moderate activity (18–22 mm), outperforming bulkier (p-alkoxy, 4j) or heteroaromatic (indole, 4h) substituents but lagging behind the unmodified aniline derivative (4a, 24–26 mm) .
  • Acylation Effects : Acetylation of the –NH₂ group (4c) reduces activity by 50%, highlighting the importance of free –NH₂ for target binding .

Enzyme Inhibitory Activity

Acetylcholinesterase (AChE) Inhibition :

  • The 2,4-dichlorobenzylidene derivative (compound 33 ) exhibits IC₅₀ = 2.1 µM , surpassing the 3,4-dimethoxybenzylidene analogue (32 , IC₅₀ = 4.8 µM) due to enhanced hydrophobic interactions with the enzyme’s active site .

VEGFR-2 Targeting :

  • In a study of nicotinamide derivatives, the 2,4-dichlorobenzylidene hydrazone (compound 6 ) showed 60% inhibition of VEGFR-2 at 10 µM, comparable to 3,4-dimethoxybenzylidene analogues (compound 7 , 55%) .

Pharmacological Profiles

Sedative and Analgesic Effects :

  • Pyrazole derivatives with 2,4-dichlorobenzylidene groups (e.g., 5a , 5c ) demonstrated 19–44% inhibition in pain models, outperforming 3,4-dimethoxybenzylidene analogues in sedative assays .

Cytotoxicity :

  • The target compound’s cytotoxicity (IC₅₀ > 100 µM in Vero cells) aligns with most derivatives, suggesting a favorable therapeutic window .

Discussion of Key Trends

Substituent Size and Polarity :

  • Small EWGs (e.g., –Cl) enhance membrane penetration and target binding, while bulky groups (e.g., p-alkoxy) sterically hinder activity .
  • Polar groups (e.g., –OCH₃) improve solubility but may reduce affinity for hydrophobic enzyme pockets .

Synergy with Scaffold Features :

  • The 3,4-dimethoxybenzoyl group provides a rigid, planar structure that stabilizes π-π stacking with microbial enzymes .
  • Dichlorophenyl groups improve lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds .

Contradictions in Activity :

  • While 2,4-dichloro substitution enhances AChE inhibition, it underperforms in antimicrobial assays compared to simpler aniline derivatives (4a), suggesting target-specific optimization is required .

Q & A

Q. Advanced Synthesis Design

  • Solvent Screening : Compare ethanol, DMF, or THF for polarity effects on reaction kinetics .
  • Catalyst Optimization : Replace TBAB with ionic liquids (e.g., [BMIM]BF4_4) to enhance regioselectivity .
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (temperature, molar ratios) .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Data Analysis

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-ethoxy analogs) using molecular docking to identify critical pharmacophores .
  • Assay Reproducibility : Validate protocols across multiple labs; control for solvent (DMSO vs. PBS) and cell passage number .

What methodologies elucidate its mechanism of action in anticancer studies?

Q. Advanced Mechanistic Studies

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .
  • ROS Detection : Use DCFH-DA probes to measure oxidative stress in treated cells .
  • Western Blotting : Assess caspase-3/9 activation and Bcl-2/Bax ratios .

How is pharmacokinetic profiling conducted for this compound?

Q. Advanced ADME Studies

  • In Vitro Hepatic Stability : Incubate with microsomal enzymes (CYP450 isoforms) and monitor degradation via LC-MS .
  • Plasma Protein Binding : Equilibrium dialysis to calculate unbound fraction .
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to predict oral bioavailability .

What strategies improve solubility for in vivo studies?

Q. Advanced Formulation Design

  • Co-solvent Systems : Use PEG-400/water mixtures (1:4 v/v) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (70–100 nm) via emulsification-solvent evaporation .
  • Salt Formation : Screen with HCl or sodium citrate to improve crystallinity .

How can computational modeling guide derivative design?

Q. Advanced Computational Approaches

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to EGFR or VEGFR-2 (PDB: 1M17) .
  • QSAR Modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO/LUMO) with bioactivity .

What crystallographic techniques resolve its 3D structure?

Q. Advanced Structural Analysis

  • Single-Crystal X-ray Diffraction : Employ SHELXL for refinement; analyze torsion angles (C–N–N–C) to confirm E/Z isomerism .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer .

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